Oxybutynin chloride

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and is indicated for urgency urinary incontinence and overactive bladder and has 2 investigational indications.

属性

IUPAC Name |

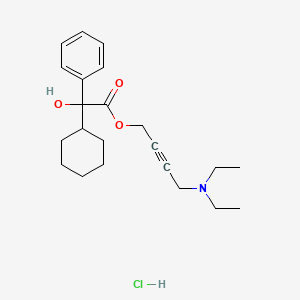

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5633-20-5 (Parent) | |

| Record name | Oxybutynin chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045356 | |

| Record name | Oxybutynin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-65-2 | |

| Record name | Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybutynin chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybutynin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxybutynin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxybutynin Chloride on Detrusor Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin chloride is a cornerstone in the pharmacological management of overactive bladder (OAB), primarily due to its relaxant effects on the detrusor smooth muscle. This technical guide provides a comprehensive examination of the multifaceted mechanism of action of oxybutynin, intended for researchers, scientists, and professionals in drug development. The core of its therapeutic efficacy lies in a tripartite mechanism: a potent anticholinergic activity, a direct spasmolytic effect on the detrusor muscle, and a local anesthetic action on bladder afferent nerves. This document synthesizes quantitative pharmacological data, details key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to offer a thorough understanding of oxybutynin's pharmacology.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The pathophysiology of OAB often involves involuntary contractions of the detrusor smooth muscle during the bladder filling phase. This compound, a tertiary amine, has been a first-line therapeutic agent for OAB for several decades.[1] Its clinical effectiveness stems from its ability to suppress these unwanted detrusor contractions.[2] This guide delves into the three primary mechanisms through which oxybutynin exerts its effects on the detrusor smooth muscle and associated neural pathways.

Anticholinergic Mechanism of Action

The principal mechanism of action of oxybutynin is its competitive antagonism of acetylcholine at postganglionic muscarinic receptors on the detrusor muscle.[2][3] Acetylcholine, the primary excitatory neurotransmitter of the parasympathetic nervous system, induces detrusor contraction by binding to M3 muscarinic receptors, which are coupled to the Gq protein signaling pathway.

Signaling Pathway

Upon acetylcholine binding, the M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. Oxybutynin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade and promoting detrusor muscle relaxation.

Quantitative Data: Muscarinic Receptor Binding Affinities

Oxybutynin and its primary active metabolite, N-desethyloxybutynin (DEO), exhibit affinity for all five muscarinic receptor subtypes (M1-M5), with a notable preference for the M1 and M3 subtypes.[3][4] The anticholinergic effects of oxybutynin are primarily attributed to its (R)-enantiomer.[3]

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |

| Oxybutynin | 2.5 | 25 | 3.2 | 4.0 | 20 | [5] |

| N-desethyloxybutynin (DEO) | 1.3 | 28 | 1.0 | 2.1 | 12 | [5] |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of oxybutynin and its metabolites for muscarinic receptor subtypes.

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptor subtypes.[5]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic receptor antagonist.[5]

-

Assay Buffer: Phosphate-buffered saline (pH 7.4).

-

Procedure: a. Cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of the unlabeled competitor drug (oxybutynin or DEO). b. Incubation is carried out at room temperature for a specified duration (e.g., 60 minutes) to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. d. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Direct Smooth Muscle Relaxant (Antispasmodic) Effect

In addition to its anticholinergic properties, oxybutynin exerts a direct spasmolytic effect on the detrusor smooth muscle.[3][6] This effect is independent of muscarinic receptor blockade and is thought to be mediated, at least in part, by the blockade of calcium channels.[7] This direct relaxant effect is, however, considered to be significantly weaker than its antimuscarinic action.[3]

Signaling Pathway

The direct spasmolytic effect of oxybutynin is believed to involve the inhibition of extracellular calcium influx through L-type calcium channels in the detrusor smooth muscle cell membrane. This reduction in calcium influx leads to a decrease in the intracellular calcium concentration available for activating the contractile machinery, resulting in muscle relaxation.

Quantitative Data: Antispasmodic Potency

The antispasmodic activity of oxybutynin has been quantified by its ability to inhibit contractions induced by high concentrations of potassium, which causes membrane depolarization and opens voltage-gated calcium channels.

| Compound | IC50 (µM) for inhibition of 137.7 mmol/l Potassium-induced contraction | Reference |

| RS-Oxybutynin | 2.22 - 5.68 | [8] |

| R-Oxybutynin | 2.22 - 5.68 | [8] |

| S-Oxybutynin | 2.22 - 5.68 | [8] |

| RS-desethyloxybutynin | 2.22 - 5.68 | [8] |

| R-desethyloxybutynin | 2.22 - 5.68 | [8] |

| S-desethyloxybutynin | 2.22 - 5.68 | [8] |

IC50 represents the concentration of the drug that produces 50% of the maximal inhibition.

Experimental Protocol: Isolated Detrusor Strip Contractility Assay

Objective: To assess the anticholinergic and direct spasmolytic effects of oxybutynin on detrusor smooth muscle.

Methodology:

-

Tissue Preparation: Urinary bladders are harvested from laboratory animals (e.g., guinea pigs, rats) and placed in cold, oxygenated Krebs solution. The detrusor muscle is dissected free from the urothelium and cut into longitudinal strips.[9]

-

Experimental Setup: The muscle strips are mounted in organ baths containing Krebs solution maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.

-

Anticholinergic Effect Assessment: a. Cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) are generated in the absence and presence of increasing concentrations of oxybutynin. b. The rightward shift of the concentration-response curve in the presence of oxybutynin is used to calculate the pA2 value, a measure of competitive antagonist potency.[10]

-

Direct Spasmolytic Effect Assessment: a. Detrusor strips are contracted with a high concentration of potassium chloride (KCl) to induce depolarization and calcium influx. b. Once a stable contraction is achieved, cumulative concentrations of oxybutynin are added to the organ bath to generate a concentration-response curve for relaxation. c. The IC50 value for the relaxation is calculated.[8]

-

Data Analysis: Contractile responses are recorded and analyzed using appropriate software. pA2 and IC50 values are determined using pharmacological data analysis software.

Local Anesthetic Effect

Oxybutynin also possesses local anesthetic properties, which may contribute to its therapeutic effect by modulating afferent nerve activity from the bladder.[7] This action is thought to involve the blockade of voltage-gated sodium channels in sensory neurons, thereby reducing the sensation of bladder filling and urgency.[7]

Mechanism of Action on Bladder Afferent Nerves

Bladder afferent nerves, particularly C-fibers, play a crucial role in transmitting sensory information about bladder distension to the central nervous system. Overactivity of these nerves can contribute to the symptoms of OAB. Oxybutynin's local anesthetic effect can desensitize these afferent fibers, reducing their firing rate in response to bladder filling.[11]

Experimental Protocol: Bladder Afferent Nerve Recording

Objective: To investigate the effect of oxybutynin on the activity of bladder afferent nerves.

Methodology:

-

Animal Preparation: Anesthetized rats are used. The urinary bladder and its pelvic nerve innervation are exposed.[12]

-

Nerve Dissection and Recording: The pelvic nerve is dissected, and fine nerve filaments are teased apart to isolate single or few-unit afferent nerve fibers. These filaments are placed on a recording electrode to monitor their electrical activity.[12]

-

Fiber Identification: Afferent fibers are classified as Aδ or C-fibers based on their conduction velocity, which is determined by electrically stimulating the pelvic nerve and measuring the latency of the evoked action potentials.

-

Bladder Distension: The bladder is cannulated and filled with saline at a controlled rate to mimic natural filling and elicit afferent nerve firing.

-

Drug Administration: Oxybutynin is administered either intravesically or systemically.[11][12]

-

Data Acquisition and Analysis: The afferent nerve activity (spike frequency) is recorded before, during, and after bladder distension, both in the absence and presence of oxybutynin. The effect of the drug on the nerve firing rate at different bladder pressures is quantified.[12]

Conclusion

The therapeutic efficacy of this compound in the management of overactive bladder arises from a synergistic combination of three distinct pharmacological actions. Its primary and most potent mechanism is the competitive antagonism of M3 muscarinic receptors on the detrusor smooth muscle, which directly inhibits acetylcholine-mediated contractions. This is complemented by a weaker, direct spasmolytic effect, likely mediated through the blockade of calcium channels, and a local anesthetic action on bladder afferent nerves that reduces sensory input and the perception of urgency. A thorough understanding of these multifaceted mechanisms is crucial for the rational development of novel therapies for lower urinary tract disorders and for optimizing the clinical use of existing agents like oxybutynin. This guide provides the foundational knowledge, quantitative data, and experimental context necessary for researchers and clinicians working in this field.

References

- 1. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Review of this compound Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The treatment of detrusor instability in post-menopausal women with this compound: a double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Contractility of Isolated Caprine Detrusor by the Calcium Channel Blocker Cilnidipine and Reversal by Calcium Channel Openers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intravesical oxybutynin: a local anesthetic effect on bladder C afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic oxybutynin decreases afferent activity of the pelvic nerve of the rat: new insights into the working mechanism of antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of (R)- and (S)-enantiomers of Oxybutynin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is a chiral drug administered as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides a comprehensive analysis of the distinct pharmacological profiles of these enantiomers. A thorough understanding of their stereoselective receptor interactions, functional activities, and metabolic pathways is critical for the development of next-generation therapeutics with enhanced efficacy and improved safety profiles. This document delineates their receptor binding affinities, in vitro functional effects, and pharmacokinetic properties, supported by detailed experimental methodologies and visual representations of key biological processes.

Introduction

The therapeutic action of oxybutynin is primarily mediated by its antagonism of muscarinic acetylcholine receptors (mAChRs) in the detrusor muscle of the bladder, which leads to muscle relaxation and an increased bladder capacity. However, the clinical utility of the racemic formulation is often limited by a notable incidence of anticholinergic side effects, such as dry mouth, constipation, and central nervous system (CNS) disturbances. These adverse effects are a direct consequence of the non-selective blockade of muscarinic receptors throughout the body. The (R)- and (S)-enantiomers of oxybutynin possess significantly different pharmacological and metabolic characteristics. (R)-Oxybutynin is the eutomer, being the more potent antimuscarinic agent responsible for the therapeutic effect.[1][2] Conversely, (S)-oxybutynin and its metabolites are major contributors to the adverse effect profile.

Receptor Binding Affinity

The stereoselectivity of the oxybutynin enantiomers is most pronounced in their binding affinities for the five subtypes of muscarinic receptors (M1-M5).

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of (R)- and (S)-Oxybutynin

| Enantiomer | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| (R)-Oxybutynin | ~2.0 | ~10.0 | ~0.7 | ~11.0 | ~2.5 |

| (S)-Oxybutynin | ~30.0 | ~110.0 | ~12.0 | ~145.0 | ~38.0 |

This data is a synthesis of values reported in in vitro radioligand binding studies. Actual values may vary slightly between studies based on experimental conditions.

The data clearly indicates that (R)-oxybutynin has a substantially higher affinity for all muscarinic receptor subtypes compared to (S)-oxybutynin.[2] This difference is particularly significant at the M3 receptor, the principal target for OAB treatment, where the (R)-enantiomer exhibits approximately 17-fold greater potency.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-oxybutynin for the five human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is utilized as the radioligand.

-

Assay Buffer: The assay is conducted in a phosphate-buffered saline (PBS) solution at a pH of 7.4.

-

Incubation: Cell membranes are incubated with a fixed concentration of [³H]-NMS and a range of concentrations of the competing ligand ((R)- or (S)-oxybutynin). The incubation is typically carried out in 96-well plates at room temperature for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Muscarinic Receptor Affinity of Oxybutynin Chloride

Introduction

Oxybutynin chloride is a well-established antimuscarinic agent, widely utilized in the management of overactive bladder (OAB). Its therapeutic efficacy stems from its competitive antagonism of acetylcholine at postganglionic muscarinic receptors, particularly on the detrusor muscle of the bladder, leading to smooth muscle relaxation.[1] Oxybutynin is a racemic mixture of R- and S-isomers, with the R-isomer being the pharmacologically active enantiomer.[2] This technical guide provides a detailed examination of this compound's binding affinity for the M1, M2, and M3 muscarinic receptor subtypes, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Data Presentation: Binding Affinity of this compound

Oxybutynin exhibits a degree of selectivity for M1 and M3 receptors over the M2 subtype.[1][3] The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data presented below is collated from various in vitro studies. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Table 1: Comparative Binding Affinities (Ki) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line Source | Radioligand | Ki (nM) | Reference |

| M1 | Mouse Cerebral Cortex | [³H]N-methylscopolamine ([³H]NMS) | 5.55 | [4] |

| M2 | Guinea Pig Atria | Not Specified | - | [3] |

| M3 | Mouse Bladder | [³H]N-methylscopolamine ([³H]NMS) | 14.3 | [4] |

| M3 | Guinea Pig Bladder | Not Specified | - | [3] |

Note: While a specific Ki value for M2 was not found in the initial search, functional studies consistently show a lower affinity (higher Ki) for M2 compared to M1 and M3. Studies indicate that both the racemic mixture and the active (R)-enantiomer of oxybutynin are 2- to 4-fold more selective for M1 and M3 receptors relative to M2 receptors.[3] Another study suggests an approximate 10-fold selectivity for M3 over M2.[1][5]

Experimental Protocols

The determination of ligand-receptor binding affinities is primarily achieved through radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to a receptor. To determine the affinity of a non-radiolabeled drug like oxybutynin, competition binding assays are employed.[6]

Detailed Methodology for Competition Binding Assay:

-

Receptor Preparation:

-

Cell membranes are prepared from tissues or cultured cells that endogenously or recombinantly express a high density of a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors).[7]

-

The tissue or cells are homogenized in an ice-cold buffer and then centrifuged to pellet the membranes. The resulting pellet is resuspended in an appropriate assay buffer.[8]

-

Protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.[8]

-

-

Assay Procedure:

-

The assay is typically performed in 96-well plates.[8]

-

A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]N-methylscopolamine or [³H]NMS) is added to each well.[4]

-

Increasing concentrations of the unlabeled competing ligand (this compound) are added to the wells.

-

The receptor membrane preparation is then added to initiate the binding reaction.[8]

-

The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[8]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.[8]

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[8]

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[9]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as atropine.[7]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (oxybutynin). The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of oxybutynin that inhibits 50% of the specific radioligand binding).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays

Functional assays measure the physiological response elicited by a ligand-receptor interaction, providing information on the antagonist's potency (pA2 value). These assays are conducted on isolated tissues that predominantly express a single muscarinic receptor subtype.[10]

Detailed Methodology for Isolated Tissue Functional Assay:

-

Tissue Preparation:

-

Specific tissues are dissected from animals (e.g., guinea pigs, rabbits).[3]

-

The isolated tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[11]

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.[11]

-

-

Assay Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), which induces a physiological response (e.g., muscle contraction).

-

The tissue is then washed and incubated with a fixed concentration of the antagonist (oxybutynin) for a set period to allow for equilibrium.

-

A second cumulative concentration-response curve for the agonist is then generated in the presence of oxybutynin.

-

-

Data Analysis:

-

The antagonist will cause a rightward shift in the agonist's concentration-response curve.

-

The magnitude of this shift is used to calculate the antagonist's affinity, often expressed as a pA2 value, using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's dose-response curve.

-

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine.[12] The five subtypes are grouped into two main families based on their G protein coupling.[13]

M1 and M3 Receptor Signaling Pathway (Gq/11-coupled)

M1 and M3 receptors primarily couple to G proteins of the Gq/11 family.[12][14][15]

-

Receptor Activation: Acetylcholine binds to the M1 or M3 receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C (PLC).[13]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12]

-

Downstream Effects:

-

Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, such as smooth muscle contraction (M3) and neuronal excitation (M1).[14]

M1/M3 receptor Gq-coupled signaling pathway.

M2 Receptor Signaling Pathway (Gi/o-coupled)

M2 receptors couple to inhibitory G proteins of the Gi/o family.[12][17]

-

Receptor Activation: Acetylcholine binds to the M2 receptor.

-

G Protein Activation: The receptor activates the associated Gi protein, causing the Gαi and Gβγ subunits to dissociate.

-

Downstream Effects of Gαi: The activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC).[17] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[18] A reduction in cAMP levels generally leads to inhibitory effects, such as a decrease in protein kinase A (PKA) activity.

-

Downstream Effects of Gβγ: The dissociated Gβγ subunit can directly interact with and open G protein-coupled inwardly rectifying potassium (GIRK) channels.[17]

-

Cellular Response: The opening of GIRK channels causes an efflux of potassium (K⁺), leading to hyperpolarization of the cell membrane. This effect is prominent in the heart, where it slows the rate of depolarization in pacemaker cells, thus decreasing the heart rate.[17] The reduction in cAMP can also contribute to reduced contractility in atrial muscle.

References

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Review of this compound Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 15. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 16. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

In vivo metabolism of oxybutynin chloride and its active metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin chloride is a widely prescribed anticholinergic agent for the management of overactive bladder. Its therapeutic efficacy is intrinsically linked to its complex in vivo metabolism, which not only governs the bioavailability of the parent drug but also produces an active metabolite, N-desethyloxybutynin (DEO), that contributes to both the therapeutic effects and the side-effect profile. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, with a focus on its metabolic pathways, pharmacokinetic parameters, and the experimental methodologies used in its study.

Metabolic Pathways of Oxybutynin

Oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low absolute bioavailability of approximately 6% after oral administration.[1][2][3] The primary metabolic pathway is N-deethylation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][4][5] This process leads to the formation of the principal active metabolite, N-desethyloxybutynin (DEO).[4][5][6]

DEO is pharmacologically active, exhibiting a similar anticholinergic effect to oxybutynin.[3][6] Following oral administration, plasma concentrations of DEO can be 4 to 10 times higher than those of the parent compound.[7] This high metabolite-to-parent drug ratio is a critical consideration in the clinical use of oral oxybutynin, as DEO is implicated in some of the anticholinergic side effects, such as dry mouth.[8]

In addition to N-deethylation, other oxidative metabolic pathways have been identified, including N-oxidation and hydroxylation of the cyclohexyl ring.[6] The N-oxidation pathway can lead to the formation of a tertiary propargylamine N-oxide moiety, which can then rearrange to an enaminoketone.[6]

Pharmacokinetic Properties

The pharmacokinetic profile of oxybutynin and DEO is highly dependent on the formulation and route of administration. Oral formulations lead to high first-pass metabolism and consequently high DEO levels, while transdermal delivery systems bypass this initial metabolism, resulting in a lower DEO-to-oxybutynin ratio.[7][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for oxybutynin and its active metabolite, N-desethyloxybutynin (DEO), following administration of different formulations.

Table 1: Pharmacokinetic Parameters of Oxybutynin (Mean ± SD)

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |

| Oral Immediate-Release | 5 mg | 8.2 | ~1 | 16 | 2-3 | [5] |

| Oral Extended-Release | 10 mg | 1.0 ± 0.6 | 12.7 ± 5.1 | 18.4 ± 10.3 | 13.2 ± 6.2 | [10] |

| Oral Extended-Release | 15 mg (Day 4) | 1.81 ± 0.96 | 12.4 ± 6.1 | 34.2 ± 16.9 | 12.4 ± 6.1 | [10] |

| Transdermal Patch | 3.9 mg/day | 4.82 ± 1.31 | - | 312.5 ± 67.62 | - | [11] |

| Topical Gel | 1g (10%) | 5.99 ± 2.58 | - | 321.7 ± 112.03 | - | [11] |

| Intravaginal Ring | - | 5.4 ± 2.7 | - | 34.9 ± 17.4 | 8.5 ± 3.5 | [8] |

Table 2: Pharmacokinetic Parameters of N-desethyloxybutynin (DEO) (Mean ± SD)

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |

| Oral Extended-Release | 10 mg | 7.8 ± 3.8 | 15.6 ± 7.1 | 125 ± 59 | 12.0 ± 5.3 | [10] |

| Oral Extended-Release | 15 mg (Day 4) | 10.9 ± 4.1 | 12.4 ± 4.9 | 179 ± 75 | 12.4 ± 6.1 | [10] |

| Intravaginal Ring | - | 3.9 ± 2.5 | - | 51.1 ± 43.1 | 7.7 ± 5.9 | [8] |

Experimental Protocols

The in vivo metabolism of oxybutynin is typically investigated through pharmacokinetic studies in healthy volunteers or patient populations. A general workflow for such a study is outlined below.

Key Methodologies

-

Study Design: Most in vivo studies employ a randomized, open-label, crossover design to compare different formulations or dosing regimens.[9][12] Both single-dose and steady-state pharmacokinetic profiles are often evaluated.[7][10]

-

Subjects: Studies are typically conducted in healthy adult male and female volunteers.[9]

-

Dosing Regimens: Dosing depends on the formulation being tested. For example, a single 5 mg immediate-release tablet or a transdermal system worn for a 96-hour period.[9]

-

Sample Collection: Blood samples are collected at predetermined time points post-dose to characterize the plasma concentration-time profile of oxybutynin and its metabolites.[9] For oral formulations, sampling may extend for 6 to 24 hours, while for transdermal systems, it can be as long as 108 hours.[9]

-

Analytical Method: The simultaneous quantification of oxybutynin and N-desethyloxybutynin in plasma is predominantly performed using validated, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9][13][14][15]

-

Sample Preparation: A common sample preparation technique is liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether.[13] Solid-phase extraction (SPE) can also be used.

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[13][14]

-

Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[13][15] Deuterated internal standards for both oxybutynin and DEO are used for accurate quantification.[13] The precursor to product ion transitions monitored are typically m/z 358.2 → 142.2 for oxybutynin and m/z 330.3 → 96.1 for N-desethyloxybutynin.[13]

-

Conclusion

The in vivo metabolism of this compound is a critical determinant of its clinical pharmacology. The extensive first-pass metabolism via CYP3A4 leads to the formation of the active metabolite N-desethyloxybutynin, which significantly contributes to the overall clinical effect and side-effect profile. Understanding the differences in the pharmacokinetic profiles of oxybutynin and DEO across various formulations is essential for optimizing therapeutic outcomes and minimizing adverse effects. The use of robust analytical methodologies, such as LC-MS/MS, is paramount for the accurate characterization of oxybutynin's in vivo disposition.

References

- 1. G04BD04 - Oxybutynin [drugsporphyria.net]

- 2. A Comparative Review of this compound Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijepjournal.com [ijepjournal.com]

- 4. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. complexgenerics.org [complexgenerics.org]

- 13. jchps.com [jchps.com]

- 14. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. | Semantic Scholar [semanticscholar.org]

- 15. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 3A4 in the First-Pass Metabolism of Oxybutynin Chloride: A Technical Guide

Abstract

Oxybutynin chloride, a widely prescribed anticholinergic agent for the treatment of overactive bladder (OAB), is characterized by extensive first-pass metabolism, which significantly influences its pharmacokinetic profile, therapeutic efficacy, and side-effect profile. This technical guide provides an in-depth examination of the critical role played by the cytochrome P450 3A4 (CYP3A4) enzyme system in this process. We will detail the metabolic pathways, present quantitative data from in vitro and in vivo studies, describe relevant experimental protocols, and illustrate the impact of different pharmaceutical formulations on mitigating the first-pass effect. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction to Oxybutynin Metabolism

Oxybutynin is administered as a racemic mixture and exerts its therapeutic effect by acting as a competitive antagonist of acetylcholine at muscarinic receptors in the bladder's detrusor muscle, leading to smooth muscle relaxation.[1][2] Following oral administration of immediate-release (IR) formulations, oxybutynin is rapidly absorbed but exhibits low absolute bioavailability, estimated at approximately 6%.[1][3][4][5] This low bioavailability is a direct consequence of extensive pre-systemic, or first-pass, metabolism that occurs primarily in the gut wall and the liver.[3][6][7] The enzyme predominantly responsible for this metabolic clearance is CYP3A4, with some contribution from CYP3A5.[1][4][8][9]

The primary metabolic transformation is an N-deethylation reaction, which produces the principal active metabolite, N-desethyloxybutynin (DEO).[1][6][8] DEO is also pharmacologically active, with antimuscarinic effects comparable to the parent drug, and is implicated in some of the anticholinergic side effects, such as dry mouth.[5][10][11] Due to the extensive first-pass effect, plasma concentrations of DEO can be 5 to 12 times higher than those of the parent oxybutynin after oral IR dosing.[10][12]

The Metabolic Pathway

The biotransformation of oxybutynin is dominated by CYP3A4-mediated oxidation. The key pathways are:

-

N-Deethylation : The major pathway where CYP3A4 and CYP3A5 remove an ethyl group from the tertiary amine of oxybutynin to form N-desethyloxybutynin (DEO).[8][13] DEO retains significant pharmacological activity.[1][11]

-

Hydroxylation : A secondary pathway involving the hydroxylation of the cyclohexyl ring.[13]

-

Hydrolysis : Formation of the pharmacologically inactive metabolite, phenylcyclohexylglycolic acid.[1][6][7]

-

N-Oxidation : Minor pathways also include N-oxidation of the tertiary propargylamine moiety, which can then rearrange.[13]

The following diagram illustrates the primary metabolic fate of oxybutynin.

References

- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijepjournal.com [ijepjournal.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Oxybutynin: Package Insert / Prescribing Information [drugs.com]

- 8. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A Comparative Review of this compound Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G04BD04 - Oxybutynin [drugsporphyria.net]

- 13. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Duality of Oxybutynin Chloride: A Technical Guide to its Antispasmodic and Anticholinergic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin chloride, a cornerstone in the management of overactive bladder (OAB), exerts its therapeutic effects through a combination of anticholinergic and antispasmodic properties. This technical guide provides an in-depth exploration of these dual mechanisms of action. We will dissect the molecular interactions, present quantitative data from key experimental findings, and detail the methodologies used to elucidate these properties. Through a comprehensive analysis of receptor binding affinities, direct muscle relaxant effects, and the involved signaling pathways, this document aims to provide a clear and detailed understanding of this compound's pharmacological profile for researchers and drug development professionals.

Introduction

This compound is a tertiary amine that has been a first-line treatment for OAB for decades.[1] Its efficacy in alleviating symptoms of urgency, frequency, and urge incontinence is well-established.[2] The therapeutic action of oxybutynin is primarily attributed to two distinct, yet complementary, pharmacological properties: its anticholinergic and antispasmodic effects.[3][4] While often discussed interchangeably, these properties arise from different molecular interactions and contribute uniquely to the overall therapeutic profile of the drug. This guide will systematically differentiate these two core properties, providing the technical details necessary for a comprehensive understanding.

Anticholinergic Properties of this compound

Oxybutynin's anticholinergic activity is its primary and most well-characterized mechanism of action.[5] It functions as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors.[2][6]

Muscarinic Receptor Binding Profile

The human bladder's detrusor smooth muscle is rich in muscarinic receptors, predominantly the M2 and M3 subtypes. While M2 receptors are more numerous, M3 receptors are primarily responsible for mediating detrusor contraction.[1] Oxybutynin exhibits a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic subtypes, with a notable 10-fold greater selectivity for M3 over M2 receptors.[1] This preferential binding to M3 receptors is crucial for its efficacy in reducing involuntary bladder contractions.[1] The anticholinergic effects are mainly attributed to the (R)-enantiomer of oxybutynin.[1]

The Role of the Metabolite N-desethyloxybutynin (DEO)

Following oral administration, oxybutynin undergoes extensive first-pass metabolism by the cytochrome P450 enzyme system (primarily CYP3A4) in the liver and gut wall.[7] This results in the formation of an active metabolite, N-desethyloxybutynin (DEO).[7] DEO exhibits a similar antimuscarinic effect in the human detrusor muscle as the parent compound and has been shown to have a higher binding affinity for muscarinic receptors in the parotid gland, which is implicated in the common side effect of dry mouth.[1]

Quantitative Analysis of Anticholinergic Activity

The anticholinergic potency of oxybutynin and its metabolite has been quantified in various in-vitro studies. The following tables summarize key findings from the literature.

| Compound | Tissue/Receptor | Parameter | Value | Reference |

| Racemic Oxybutynin | Guinea Pig Bladder | pA2 | 8.91 ± 0.20 | [5] |

| R-Oxybutynin | Guinea Pig Bladder | pA2 | 8.80 ± 0.27 | [5] |

| S-Oxybutynin | Guinea Pig Bladder | pA2 | 7.09 ± 0.13 | [5] |

| Racemic N-desethyloxybutynin | Guinea Pig Bladder | pA2 | 8.55 ± 0.32 | [5] |

| R-N-desethyloxybutynin | Guinea Pig Bladder | pA2 | 9.04 ± 0.32 | [5] |

| S-N-desethyloxybutynin | Guinea Pig Bladder | pA2 | 7.31 ± 0.35 | [5] |

| Oxybutynin | Human Detrusor | pA2 | 7.8 | [1] |

| N-desethyloxybutynin | Human Detrusor | pA2 | 7.6 | [1] |

| Oxybutynin | Human Detrusor | pKi | 8.2 | [1] |

| N-desethyloxybutynin | Human Detrusor | pKi | 8.2 | [1] |

| Oxybutynin | Human Parotid Gland | pKi | 8.5 | [1] |

| N-desethyloxybutynin | Human Parotid Gland | pKi | 8.7 | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant.

Antispasmodic Properties of this compound

Distinct from its anticholinergic action, oxybutynin also possesses a direct antispasmodic (musculotropic) effect on smooth muscle.[3] This property contributes to the relaxation of the detrusor muscle independent of muscarinic receptor blockade.

Mechanism of Direct Smooth Muscle Relaxation

The direct spasmolytic effect of oxybutynin is thought to be mediated through the blockade of calcium channels and local anesthetic-like effects on the smooth muscle cells of the bladder.[8] This non-specific smooth muscle relaxation is a non-stereoselective property of the molecule.[1] In-vitro studies have demonstrated that oxybutynin can inhibit spasms induced by various spasmogens, such as barium chloride, which acts independently of cholinergic pathways.[3]

Comparative Potency of Antispasmodic and Anticholinergic Effects

While present, the direct antispasmodic effect of oxybutynin is considered to be significantly weaker than its antimuscarinic action.[6][7] Some studies suggest that the spasmolytic effects are approximately 500 times weaker than the antimuscarinic effects.[6][7] However, other research indicates that its antispasmodic activity is more potent than that of atropine.[3]

Quantitative Analysis of Antispasmodic Activity

The following table presents a comparative summary of the antispasmodic potency of oxybutynin against other agents.

| Compound | Spasmogen | Relative Potency | Reference |

| Oxybutynin vs. Propantheline | Barium Chloride | ~2x more potent | [3] |

| Oxybutynin vs. Atropine | Barium Chloride | ~10x more potent | [3] |

| Compound | Assay | Parameter | Value (µmol/l) | Reference |

| Racemic Oxybutynin | Potassium-induced Contraction | IC50 | 2.22 - 5.68 | [5] |

| R-Oxybutynin | Potassium-induced Contraction | IC50 | 2.22 - 5.68 | [5] |

| S-Oxybutynin | Potassium-induced Contraction | IC50 | 2.22 - 5.68 | [5] |

| Racemic N-desethyloxybutynin | Potassium-induced Contraction | IC50 | 2.22 - 5.68 | [5] |

| R-N-desethyloxybutynin | Potassium-induced Contraction | IC50 | 2.22 - 5.68 | [5] |

| S-N-desethyloxybutynin | Potassium-induced Contraction | IC50 | 2.22 - 5.68 | [5] |

IC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Isolated Bladder Strip Contractility Assay

This in-vitro method is crucial for assessing both the anticholinergic and antispasmodic properties of compounds.

Objective: To measure the contractile response of isolated detrusor muscle strips to various stimuli and the inhibitory effect of oxybutynin.

Methodology:

-

Tissue Preparation:

-

Animal models such as rabbits or guinea pigs are euthanized, and the urinary bladder is excised.[9]

-

The bladder is placed in a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at 37°C.[10]

-

Longitudinal strips of the detrusor muscle (typically 2 mm x 8 mm) are carefully dissected.[10]

-

-

Experimental Setup:

-

Anticholinergic Activity Assessment:

-

A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol).[9]

-

The muscle strips are then incubated with varying concentrations of oxybutynin for a defined period.

-

A second concentration-response curve for the agonist is generated in the presence of oxybutynin.

-

The rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value, indicating competitive antagonism.[5]

-

-

Antispasmodic Activity Assessment:

-

Muscle spasms are induced using a non-cholinergic agent, such as barium chloride or a high concentration of potassium chloride.[3][5]

-

The inhibitory effect of cumulative concentrations of oxybutynin on these induced contractions is measured.

-

The concentration of oxybutynin that causes a 50% reduction in the induced spasm (IC50) is determined.[5]

-

Radioligand Binding Assay

This technique is used to determine the binding affinity of oxybutynin and its metabolites for specific muscarinic receptor subtypes.

Objective: To quantify the affinity (Ki) of oxybutynin for M1, M2, and M3 muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells) or tissue homogenates from relevant organs (e.g., bladder, parotid gland) are used.[1]

-

Cell membranes are isolated through centrifugation.

-

-

Binding Assay:

-

The prepared membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) of a known concentration.

-

Increasing concentrations of unlabeled oxybutynin are added to compete with the radioligand for receptor binding.

-

The reaction is allowed to reach equilibrium.

-

-

Data Analysis:

-

The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value (concentration of oxybutynin that displaces 50% of the radioligand) is determined from the competition curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

-

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed.

Conclusion

This compound's efficacy in treating overactive bladder stems from a synergistic combination of its potent anticholinergic activity and its direct antispasmodic effects. The primary therapeutic action is mediated through the competitive antagonism of M3 muscarinic receptors in the detrusor muscle, a property largely driven by the (R)-enantiomer. This is complemented by a weaker, non-stereoselective direct smooth muscle relaxant effect, likely involving calcium channel modulation. The active metabolite, N-desethyloxybutynin, contributes significantly to both the therapeutic effects and the anticholinergic side-effect profile. A thorough understanding of these distinct yet interconnected mechanisms, supported by the quantitative data and experimental protocols presented, is essential for the continued development of improved therapies for overactive bladder and related conditions.

References

- 1. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. A study of the anticholinergic and antispasmodic activity of oxybutynin (Ditropan) on rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparative Review of this compound Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Oxybutynin Chloride in Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin chloride, a widely prescribed anticholinergic agent for the management of overactive bladder, exerts its primary therapeutic effect through the antagonism of muscarinic acetylcholine receptors (mAChRs) in the detrusor muscle.[1][2] However, its clinical use is often associated with a range of central nervous system (CNS) side effects, including drowsiness, dizziness, confusion, cognitive impairment, and hallucinations.[3][4] These effects are largely attributed to the ability of oxybutynin, a lipophilic tertiary amine, to cross the blood-brain barrier and interact with various molecular targets within the CNS.[2] This technical guide provides an in-depth analysis of the known off-target effects of oxybutynin in the CNS, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in understanding and investigating these phenomena.

Pharmacological Profile of Oxybutynin and its Major Metabolite

The CNS effects of oxybutynin are mediated not only by the parent compound but also by its active metabolite, N-desethyloxybutynin (DEO).[5] Both compounds exhibit affinity for various receptors.

Muscarinic Receptor Binding

The primary on-target and off-target CNS effects of oxybutynin stem from its antagonism of muscarinic acetylcholine receptors. The binding affinities (Ki) of oxybutynin and N-desethyloxybutynin for human muscarinic receptor subtypes are summarized below.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Source(s) |

| Oxybutynin | 16 | 11.75 - 16 | 16 | - | - | [6] |

| N-desethyloxybutynin | - | - | - | - | - |

Note: A comprehensive binding profile for N-desethyloxybutynin across all M1-M5 subtypes from a single source was not available in the search results. Some studies indicate its activity is similar to or even more potent than oxybutynin at certain muscarinic subtypes.

Non-Muscarinic CNS Receptor Binding

Emerging data suggests that oxybutynin's off-target effects may extend beyond the cholinergic system. The following table summarizes the available quantitative data on oxybutynin's binding to other CNS receptors.

| Target | Ligand | Species | Bioactivity (Ki, nM) | Source(s) |

| Dopamine D3 Receptor | [3H]Spiperone | Human | 504 | [6] |

| Serotonin 5-HT2B Receptor | [3H]Lysergic acid diethylamide | Human | 504 | [6] |

Other Off-Target Activities

In addition to receptor binding, oxybutynin has been reported to exhibit other pharmacological activities that may contribute to its CNS profile:

-

Calcium Channel Blockade: At higher concentrations, oxybutynin demonstrates non-competitive antagonism of Ca2+-induced contractions, suggesting a role as a calcium channel blocker. This activity is not stereoselective.

-

Local Anesthetic Properties: Oxybutynin possesses local anesthetic effects, which are also not stereoselective.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships associated with oxybutynin's CNS effects.

Caption: Overview of Oxybutynin's CNS Off-Target Mechanisms.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the CNS off-target effects of oxybutynin.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of oxybutynin and its metabolites for various CNS receptors.

General Protocol:

-

Target Preparation:

-

For each receptor of interest (e.g., human M1-M5, D3, 5-HT2B), prepare cell membranes from cell lines stably expressing the recombinant human receptor.

-

Alternatively, use homogenized brain tissue from a relevant species (e.g., human, rat).

-

Determine protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the following in a suitable assay buffer:

-

A fixed concentration of a specific radioligand for the target receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]Spiperone for D3 receptors).

-

A range of concentrations of the unlabeled test compound (oxybutynin or N-desethyloxybutynin).

-

The prepared cell membranes or brain homogenate.

-

-

For non-specific binding determination, include wells with a high concentration of a known, potent unlabeled ligand for the target receptor.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for In Vitro Radioligand Binding Assay.

Quantitative Electroencephalography (qEEG)

Objective: To assess the in vivo effects of oxybutynin on brain electrical activity in humans.

Protocol Example (based on studies comparing oxybutynin to other antimuscarinics):

-

Subject Recruitment:

-

Recruit healthy volunteers (e.g., young males) after obtaining informed consent.

-

Screen for any contraindications to the study drugs.

-

-

Study Design:

-

Employ a randomized, single-blind, placebo-controlled, parallel-group design.

-

Define treatment arms, for example: Placebo, Oxybutynin (e.g., 5 mg three times a day), and other comparators.

-

-

EEG Recording:

-

Record EEG from multiple scalp electrodes according to the international 10-20 system.

-

Obtain baseline qEEG recordings prior to drug administration.

-

Administer the study drug or placebo at specified intervals.

-

Record qEEG at multiple time points post-administration (e.g., up to 4 hours after each dose).

-

Conduct recordings under different conditions: at rest with eyes open, at rest with eyes closed, and during a mental task.

-

-

Data Processing and Analysis:

-

Digitize and filter the EEG signals.

-

Perform spectral analysis (e.g., Fast Fourier Transform) to calculate the power in different frequency bands (e.g., delta, theta, alpha1, alpha2, beta1, beta2).

-

Compare the changes in qEEG power from baseline across the different treatment groups using appropriate statistical methods (e.g., analysis of covariance).

-

Caption: Workflow for a qEEG Study of Oxybutynin's CNS Effects.

Positron Emission Tomography (PET) for Muscarinic Receptor Occupancy

Objective: To non-invasively quantify the extent to which oxybutynin occupies muscarinic receptors in the living brain.

Protocol Example (adapted from primate and human studies):

-

Subject/Animal Preparation:

-

For human studies, recruit healthy subjects. For preclinical studies, use a suitable animal model (e.g., rhesus monkeys, rats).

-

Obtain baseline anatomical brain images (e.g., MRI).

-

-

Radiotracer Administration and PET Scanning:

-

Perform a baseline PET scan following intravenous injection of a specific muscarinic receptor radioligand (e.g., --INVALID-LINK--3-MPB or [18F]-Fluorobenzyl-Dexetimide).

-

Acquire dynamic PET data for a specified duration (e.g., 90-240 minutes).

-

Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer and its metabolites over time, to generate an input function.

-

-

Drug Administration and Post-Dose Scan:

-

Administer a single oral or intravenous dose of oxybutynin.

-

At a specified time post-dose (e.g., 1-4 hours), perform a second PET scan using the same radioligand and protocol as the baseline scan.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images and co-register them with the anatomical MRI.

-

Define regions of interest (ROIs) in the brain (e.g., cortex, striatum, thalamus).

-

Apply kinetic modeling (e.g., two-tissue compartment model) to the time-activity curves from each ROI to calculate the total distribution volume (VT) for both the baseline and post-dose scans.

-

-

Receptor Occupancy Calculation:

-

Calculate the receptor occupancy (RO) in each ROI using the formula: RO (%) = 100 * (VT_baseline - VT_postdose) / VT_baseline.

-

Caption: Workflow for PET Receptor Occupancy Study.

Conclusion

The off-target effects of this compound in the central nervous system are a critical consideration in its clinical use and in the development of new drugs for overactive bladder. While its anticholinergic activity in the brain is the primary driver of well-documented cognitive and sedative side effects, emerging evidence of interactions with other CNS targets, such as dopamine and serotonin receptors, warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess these off-target interactions and their functional consequences. A more comprehensive understanding of oxybutynin's full CNS pharmacological profile will be instrumental in developing safer and more selective therapies.

References

- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. oxybutynin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. 5-HT2B receptors are required for serotonin-selective antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Analysis of the Local Anesthetic Properties of Oxybutynin Chloride

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxybutynin chloride, a synthetic tertiary amine, is a well-established anticholinergic agent widely prescribed for the management of overactive bladder (OAB) and symptoms of detrusor overactivity.[1][2][3] Its primary mechanism of action involves competitive antagonism of acetylcholine at postganglionic muscarinic receptors (specifically M1 and M3 subtypes) within the bladder's detrusor muscle, leading to smooth muscle relaxation.[1][4][5] Beyond its prominent antimuscarinic and spasmolytic effects, this compound also possesses local anesthetic properties.[4][5][6] This secondary characteristic is gaining interest for its potential contribution to the drug's overall therapeutic profile and for novel applications.

This technical guide provides a comprehensive investigation into the local anesthetic properties of this compound, summarizing the available quantitative data, detailing experimental protocols, and illustrating the core mechanisms and workflows.

Mechanism of Action: Sodium Channel Blockade

The local anesthetic effect of this compound stems from its ability to block voltage-gated sodium channels (VGSCs) in neuronal membranes.[7] This action is analogous to that of conventional local anesthetics like lidocaine. By binding to a receptor site within the inner pore of the sodium channel, these drugs inhibit the influx of sodium ions that is necessary for the depolarization phase of an action potential.[8][9] This blockade prevents the generation and propagation of nerve impulses, thereby producing a reversible loss of sensation in the localized area.[7]

The affinity of local anesthetics for sodium channels is state-dependent, meaning they bind with higher affinity to channels that are in the open or inactivated state, which are more prevalent during high-frequency nerve firing, such as in pain signaling.[9]

Quantitative Data and Comparative Analysis

Direct quantitative comparisons of the anesthetic potency (e.g., ED50) of this compound with standard local anesthetics like lidocaine are not extensively available in the published literature. However, some studies provide context regarding its relative strength and the concentrations used in experimental and clinical settings. One source notes that the spasmolytic and local anesthetic effects of oxybutynin are approximately 500 times weaker than its antimuscarinic effects, suggesting it is not a highly potent local anesthetic agent.[5][10]

The following tables summarize the available data on concentrations used and provide a qualitative comparison with lidocaine.

Table 1: Concentrations of this compound in Experimental and Clinical Use

| Application/Model | Concentration/Dosage | Purpose | Reference(s) |

| Intravesical Instillation (Rat) | 1 mg/mL | To study effects on bladder afferent nerves | [10] |

| Intravesical Instillation (Human) | 0.2 mg/kg daily (avg. 10 mg daily) | Treatment of neurogenic OAB | [5] |

| Topical Gel (Human) | 10% (100 mg/g) | Treatment of OAB | [11] |

| Transdermal Patch (Human) | 3.9 mg/day | Treatment of OAB | [1] |

| Oral Tablets (Human) | 5 mg to 30 mg daily | Treatment of OAB | [3][12] |

Table 2: Qualitative Comparison of Local Anesthetic Properties

| Property | This compound | Lidocaine Hydrochloride |

| Primary Mechanism | Voltage-Gated Sodium Channel Blockade | Voltage-Gated Sodium Channel Blockade |

| Anesthetic Potency | Considered significantly weaker than its antimuscarinic effects; generally lower than standard local anesthetics.[5][10] | Standard local anesthetic, used as a benchmark. Formulated typically in 0.5% to 4% solutions.[13] |

| Primary Clinical Use | Anticholinergic for Overactive Bladder | Local and regional anesthesia/analgesia |

| Key Side Effects | Dry mouth, constipation, blurred vision (anticholinergic effects)[4] | Local tissue irritation, potential for systemic toxicity at high doses.[13] |

| Onset of Action | Not well-characterized for local anesthesia | Rapid |

| Duration of Action | Not well-characterized for local anesthesia | Short to intermediate |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of local anesthetic properties. The following protocols describe a key study on oxybutynin's effects on bladder nerves and a standard model for assessing local anesthetics.

Protocol 1: In-Vivo Investigation of Afferent Nerve Activity in the Rat Bladder

This protocol is based on the methodology used to demonstrate the direct anesthetic effect of intravesical oxybutynin on bladder C fiber afferents.[10][14]

-

Animal Preparation:

-

Adult female Sprague-Dawley rats (250-350g) are anesthetized with urethane (1.5 g/kg, intraperitoneally).

-

The trachea is cannulated to ensure a clear airway. A cannula is placed in the external jugular vein for supplemental anesthesia.

-

The bladder is exposed via a midline abdominal incision, and a catheter is inserted through the dome for bladder filling and pressure measurement.

-

A laminectomy is performed to expose the L6 dorsal roots of the spinal cord.

-

-

Nerve Recording:

-

The left L6 dorsal root is carefully dissected into fine filaments.

-

These filaments are placed across a bipolar platinum electrode to record single-unit afferent nerve activity.

-

Nerve fibers are classified as Aδ or C fibers based on their conduction velocity, determined by electrical stimulation of the pelvic nerve.

-

-

Experimental Procedure:

-

Control Measurement: The bladder is repeatedly filled with saline to establish a baseline of mechanosensitive properties of the identified afferent units. Bladder pressure and nerve activity are continuously recorded.

-

Drug Administration: The bladder is emptied and then filled with a solution of this compound (1 mg/mL in saline) to 75% of the previously determined voiding threshold volume.

-

The oxybutynin solution is left in the bladder for 15 minutes.

-

Post-Drug Measurement: The bladder is flushed with saline, and the filling and recording procedure is repeated at set intervals (e.g., 15, 60, and 90 minutes) after drug removal to analyze changes in unitary afferent activity in response to pressure and volume.

-

-

Data Analysis:

-

Nerve activity is analyzed in relation to intravesical pressure and volume.

-